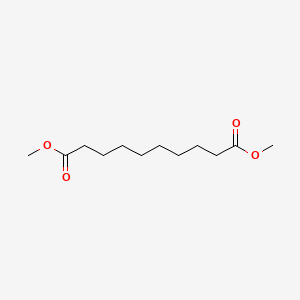

Dimethyl sebacate

Cat. No. B1680942

Key on ui cas rn:

106-79-6

M. Wt: 230.3 g/mol

InChI Key: ALOUNLDAKADEEB-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04457813

Procedure details

In operation of the cell, anolyte was pumped by means of a syringe pump to the anolyte channel and through the porous anode and catholyte was pumped by means of another syringe pump to the cathode cavity of the cell and through the porous cathode. The anolyte consisted of a 0.1 M solution of tetramethyl ammonium monomethyl adipate ##STR5## in a solution composed of 90% by volume of acetonitrile and 10% by volume of water. The catholyte consisted of a 0.1 M solution of the same amine as above in a solution of 90% by volume of acetonitrile and 10% by volume of water to which solution was added 10% by volume of ethyl acrylate. Both anolyte and catholyte were caused to flow through their respective electrodes at the rate of 6 milliliters (mls) per minute. In carrying out the electrolytic reaction 1 Ampere of current was supplied to the anode--providing 0.2 A/geometric cm2. At the start of and during the course of the electrolytic reaction a solvent-electrolyte consisting of the above amine in 9cetonitrile and water solution was pumped upward through the channel between the anode and cathode at the rate of 20 mls/min., thus effectively preventing the anolyte from contacting the cathode and the catholyte from contacting the anode. The liquid exiting from the cell was collected and analyzed, and it was found that an 87% yield of dimethyl sebacate (from the monomethyl adipate) was obtained at 35% current efficiency. Also, an 84% yield of diethyl adipate (from the ethyl acrylate) was obtained at 61% current efficiency. No radical adducts were noted in the effluent from the cell.

[Compound]

Name

solution

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

tetramethyl ammonium monomethyl adipate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

[Compound]

Name

solution

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

[Compound]

Name

amine

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Seven

[Compound]

Name

amine

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Ten

Name

Yield

87%

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][O:2][C:3](=[O:11])[CH2:4][CH2:5][CH2:6][CH2:7][C:8]([O-])=O.C[N+](C)(C)C.[C:17](#N)[CH3:18].[C:20]([O:24][CH2:25]C)(=[O:23])[CH:21]=C>O>[C:20]([O:24][CH3:25])(=[O:23])[CH2:21][CH2:17][CH2:18][CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][C:3]([O:2][CH3:1])=[O:11] |f:0.1|

|

Inputs

Step One

[Compound]

|

Name

|

solution

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Four

|

Name

|

tetramethyl ammonium monomethyl adipate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

COC(CCCCC(=O)[O-])=O.C[N+](C)(C)C

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)#N

|

Step Six

[Compound]

|

Name

|

solution

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Seven

[Compound]

|

Name

|

amine

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Eight

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)#N

|

Step Nine

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C=C)(=O)OCC

|

Step Ten

[Compound]

|

Name

|

amine

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Eleven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

In operation of the cell, anolyte was pumped by means of a syringe

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

pump to the anolyte channel and through the porous anode and catholyte was pumped by means of another syringe

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the electrolytic reaction 1 Ampere

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

providing 0.2 A/geometric cm2

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

At the start of and during the course of the electrolytic reaction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The liquid exiting from the cell was collected

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(CCCCCCCCC(=O)OC)(=O)OC

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 87% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |